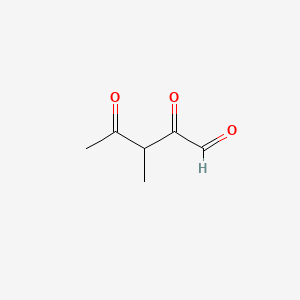
Pentanal, 3-methyl-2,4-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,4-dioxopentanal is an organic compound that belongs to the class of aldehydes and ketones It contains a carbonyl functional group (C=O) and is characterized by its unique structure, which includes both aldehyde and ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxopentanal can be achieved through several methods. One common approach involves the oxidation of 3-methyl-2,4-pentanediol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds at room temperature and requires careful control of reaction conditions to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-2,4-dioxopentanal may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the oxidation process, and the reaction parameters are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,4-dioxopentanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C)
Major Products Formed
Oxidation: 3-Methyl-2,4-dioxopentanoic acid
Reduction: 3-Methyl-2,4-pentanediol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Methyl-2,4-dioxopentanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,4-dioxopentanal involves its reactivity with nucleophiles and electrophiles. The carbonyl groups in the compound are highly reactive and can form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create new compounds and in biological systems to study enzyme-substrate interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-oxobutanal
- 3-Methyl-2,4-pentanediol
- 3-Methyl-2,4-dioxopentanoic acid
Uniqueness
3-Methyl-2,4-dioxopentanal is unique due to the presence of both aldehyde and ketone functionalities within the same molecule This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry
Propriétés
Formule moléculaire |
C6H8O3 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
3-methyl-2,4-dioxopentanal |
InChI |
InChI=1S/C6H8O3/c1-4(5(2)8)6(9)3-7/h3-4H,1-2H3 |
Clé InChI |
OQYGUGGUHGKPLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


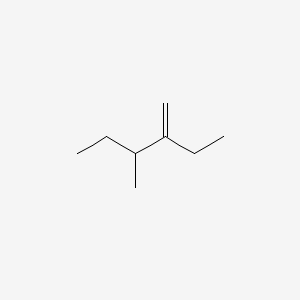
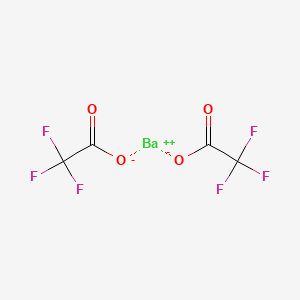

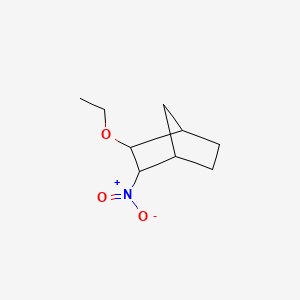
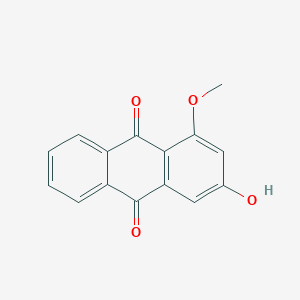
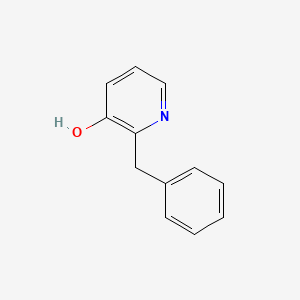
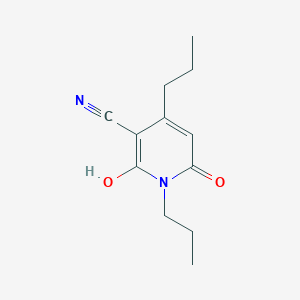
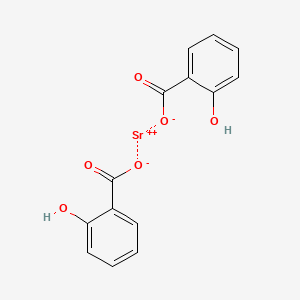


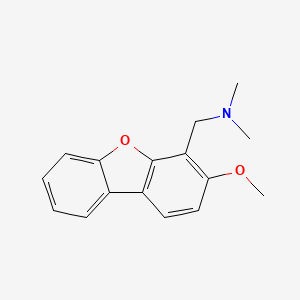

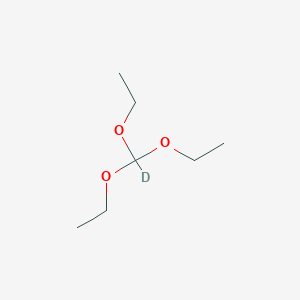
![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)
